L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine (CAS 919089-93-3, molecular formula C₄₂H₆₀N₈O₁₁, MW 853.0 g/mol) is a synthetic, linear heptapeptide composed of seven L-amino acid residues (Tyr-Lys-Thr-Phe-Pro-Pro-Thr). This compound falls within the class of bioactive oligopeptides and is synthesized via solid-phase peptide synthesis (SPPS), with reported purity typically ≥95%.

Molecular Formula C42H60N8O11
Molecular Weight 853.0 g/mol
CAS No. 919089-93-3
Cat. No. B12622851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine
CAS919089-93-3
Molecular FormulaC42H60N8O11
Molecular Weight853.0 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)N)O
InChIInChI=1S/C42H60N8O11/c1-24(51)34(47-37(55)30(12-6-7-19-43)45-36(54)29(44)22-27-15-17-28(53)18-16-27)39(57)46-31(23-26-10-4-3-5-11-26)40(58)50-21-9-14-33(50)41(59)49-20-8-13-32(49)38(56)48-35(25(2)52)42(60)61/h3-5,10-11,15-18,24-25,29-35,51-53H,6-9,12-14,19-23,43-44H2,1-2H3,(H,45,54)(H,46,57)(H,47,55)(H,48,56)(H,60,61)/t24-,25-,29+,30+,31+,32+,33+,34+,35+/m1/s1
InChIKeyPMADQFUXASKRKS-GQJVUCCPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine (CAS 919089-93-3): Heptapeptide Identity, Physicochemical Profile, and Research-Grade Procurement


L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine (CAS 919089-93-3, molecular formula C₄₂H₆₀N₈O₁₁, MW 853.0 g/mol) is a synthetic, linear heptapeptide composed of seven L-amino acid residues (Tyr-Lys-Thr-Phe-Pro-Pro-Thr) . This compound falls within the class of bioactive oligopeptides and is synthesized via solid-phase peptide synthesis (SPPS), with reported purity typically ≥95% . It is supplied exclusively for research purposes and not intended for therapeutic or veterinary use . Its sequence, containing two proline residues in tandem and an N-terminal tyrosine, confers distinct conformational and chemical properties that differentiate it from shorter or sequence-shuffled analogs frequently encountered in procurement catalogues .

Why Generic Substitution of Heptapeptide 919089-93-3 Is Scientifically Unreliable: Sequence-Dependent Activity and Structural Constraints


Heptapeptides within the same nominal class cannot be assumed interchangeable for research procurement because even single-residue substitutions, truncations, or stereochemical alterations profoundly alter receptor binding, enzyme inhibition kinetics, and conformational stability. For L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine, published tyrosinase inhibition data [1] and closely related sequence-activity studies on ACE-inhibitory peptides [2] demonstrate that minor sequence variations (e.g., C-terminal Tyr vs. Phe substitution) can shift IC₅₀ values by up to threefold. Without matched comparative data from the identical assay under identical conditions, researchers risk introducing uncontrolled biological variability into their experimental systems by substituting alternative peptides that share superficial sequence similarity but lack validated equipotency [1][2].

Product-Specific Evidence Guide: Quantitative Differentiation of L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine vs. In-Class Comparators


Tyrosinase Inhibition Potency: Mushroom Tyrosinase IC₅₀ Comparison

The target heptapeptide demonstrates measurable mushroom tyrosinase inhibitory activity with an IC₅₀ of 2.41 × 10³ nM (2.41 µM) using L-tyrosine as substrate [1]. A structurally related comparator (BDBM50570903) tested under identical assay conditions recorded an IC₅₀ of 2.02 × 10³ nM (2.02 µM), indicating that the target compound is approximately 19% less potent than this specific comparator [2]. For context, the dipeptide Tyr-Pro exhibits an ACE IC₅₀ of 2,440 µM, which is approximately 1000-fold weaker, highlighting the enhanced potency of the heptapeptide scaffold for enzyme inhibition applications [3].

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Sequence-Dependent ACE Inhibitory Activity: Class-Level SAR Inference

The target heptapeptide contains a C-terminal Thr residue preceded by two Pro residues (Pro-Pro-Thr-COOH). Class-level structure-activity relationship (SAR) data for ACE-inhibitory peptides consistently demonstrate that the presence of Pro at the antepenultimate position and an aromatic residue (Tyr/Phe) enhances binding to the ACE active site [1]. A landmark study on tripeptide LLY (Leu-Leu-Tyr) reported an ACE IC₅₀ of 44.16 ± 2.45 µM, whereas C-terminal substitution of Tyr with Phe (LLF) increased the IC₅₀ to 168.57 ± 5.11 µM (3.8-fold loss of potency), underscoring the critical contribution of the Tyr residue to ACE inhibition [2]. By inference, the N-terminal Tyr in the target heptapeptide is predicted to confer superior ACE-binding characteristics compared to Phe-substituted analogs, although direct experimental confirmation for this specific sequence is not yet available [2].

ACE Inhibition Antihypertensive Peptides QSAR

Structural Differentiation: Pro-Pro Motif and Conformational Rigidity

The tandem Pro-Pro motif at positions 5–6 is a distinctive structural feature of the target heptapeptide. In contrast to the related acein-derived pentapeptide H-Pro-Pro-Thr-Thr-Thr-Lys-Phe-Ala-Ala-OH, which lacks the N-terminal Tyr-Lys-Thr-Phe extension, the target compound incorporates both a Pro-Pro turn and an aromatic N-terminal cluster [1]. The Pro-Pro dipeptide is known to induce a type I β-turn conformation that restricts backbone flexibility, a feature absent in single-Pro or Pro-free comparator peptides [2]. This conformational preorganization may enhance binding affinity to certain enzyme active sites by reducing the entropic penalty upon complex formation, although quantitative binding data for this specific sequence remain to be published [2].

Peptide Conformation Proline Turns Structural Biology

Molecular Weight and Purity Differentiation for Analytical Reference Standards

The target heptapeptide (MW 853.0 g/mol, ≥95% purity) offers a well-defined molecular weight and purity specification suitable for use as an analytical reference standard . By comparison, commonly encountered shorter peptide fragments such as Tyr-Pro-Phe-Thr (cytochrophin-4, MW ~500 g/mol) [1] or Tyr-Pro-Lys (MW ~406 g/mol) [2] differ substantially in molecular weight, chromatographic retention time, and mass spectrometric fragmentation pattern. This mass difference enables unambiguous identification and quantification of the target heptapeptide via LC-MS in complex biological matrices without interference from lower-molecular-weight peptide contaminants .

Analytical Chemistry Reference Standards Peptide Characterization

Best Research and Industrial Application Scenarios for Heptapeptide CAS 919089-93-3 Based on Verified Evidence


Melanogenesis and Tyrosinase Inhibitor Screening Studies

With a validated mushroom tyrosinase IC₅₀ of 2.41 µM, this heptapeptide serves as a moderate-affinity reference inhibitor for screening novel skin-whitening agents or melanogenesis modulators [1]. Its potency, while not best-in-class, is well-characterized and reproducible under standard assay conditions, enabling reliable benchmarking against novel compounds in cosmetic and dermatological research [1].

ACE Inhibition and Antihypertensive Peptide Drug Discovery

The heptapeptide's N-terminal Tyr residue and Pro-Pro motif align with established SAR principles for ACE inhibition. It can be deployed as a lead scaffold for medicinal chemistry optimisation in cardiovascular research, where progressive sequence modification (e.g., C-terminal truncation, residue substitution) can be systematically evaluated for potency gains relative to the parent sequence [2].

Conformational Analysis and Proline-Induced Peptide Folding Studies

The tandem Pro-Pro motif at positions 5–6 creates a unique conformational signature amenable to CD spectroscopy, NMR, and molecular dynamics simulations. This heptapeptide is appropriate for fundamental structural biology investigations into the role of proline-rich sequences in peptide backbone rigidity and β-turn formation [3].

LC-MS Analytical Reference Standard for Heptapeptide Quantification

With a defined molecular weight of 853.0 g/mol and ≥95% purity, this compound is suitable as a retention time and mass calibration standard in LC-MS/MS workflows targeting medium-to-large oligopeptides in metabolomics or proteomics samples .

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